Cas no 175870-21-0 (Dehydro Silodosin)

Dehydro Silodosin structure
Dehydro Silodosin structure
Product name:Dehydro Silodosin
CAS No:175870-21-0
MF:C25H30F3N3O4
MW:493.518617153168
CID:1003252
PubChem ID:9891871

Dehydro Silodosin Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]aMino]propyl]-1H-indole-7-carboxaMide
    • Dihydro Silodosin
    • Dehydro Silodosin
    • 1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide
    • Dehydro Silodosin
    • Silodosin Dehydro IMpurity
    • VICSLOHTZDWOFF-QGZVFWFLSA-N
    • Dehydro silodosin, (-)-
    • Q27264094
    • UNII-6787MV7QU0
    • DTXSID20432445
    • SCHEMBL6589007
    • 6787MV7QU0
    • 1H-Indole-7-carboxamide, 1-(3-hydroxypropyl)-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-
    • 175870-21-0
    • KMD-3241
    • Inchi: InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33)/t17-/m1/s1
    • InChI Key: VICSLOHTZDWOFF-QGZVFWFLSA-N
    • SMILES: CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F

Computed Properties

  • Exact Mass: 493.21900
  • Monoisotopic Mass: 493.21884093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 98.7Ų

Experimental Properties

  • PSA: 99.73000
  • LogP: 4.93840

Dehydro Silodosin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AE83805-100mg
1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]aMino]propyl]-1H-indole-7-carboxaMide
175870-21-0 98%
100mg
$1236.00 2024-04-20
TRC
D446450-10mg
Dehydro Silodosin
175870-21-0
10mg
$ 230.00 2023-09-07
TRC
D446450-100mg
Dehydro Silodosin
175870-21-0
100mg
$ 1777.00 2023-09-07
A2B Chem LLC
AE83805-50mg
1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]aMino]propyl]-1H-indole-7-carboxaMide
175870-21-0 > 95%
50mg
$1224.00 2024-04-20

Additional information on Dehydro Silodosin

Dehydro Silodosin (CAS No. 175870-21-0): A Comprehensive Overview in Modern Pharmaceutical Research

Dehydro Silodosin, a compound with the chemical identifier CAS No. 175870-21-0, has emerged as a significant molecule in the realm of pharmaceutical research and development. This compound, belonging to the class of silodosin derivatives, has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. The structural modification of silodosin, specifically the dehydrolation process, has led to enhanced biological activity and improved pharmacokinetic profiles, making Dehydro Silodosin a promising candidate for various medical conditions.

The pharmacological profile of Dehydro Silodosin is characterized by its selective binding to androgen receptors, which is a critical mechanism in its therapeutic action. Unlike its parent compound, silodosin, Dehydro Silodosin exhibits a higher affinity for these receptors, leading to more potent and targeted treatment outcomes. This selectivity is particularly relevant in the management of benign prostatic hyperplasia (BPH), where precise receptor interaction can minimize side effects associated with broader receptor binding.

Recent studies have highlighted the efficacy of Dehydro Silodosin in clinical trials focusing on BPH. The compound has demonstrated significant improvements in urinary flow rate, reduction in prostate-specific antigen levels, and alleviation of lower urinary tract symptoms (LUTS). These findings are supported by molecular docking studies that illustrate the improved binding affinity of Dehydro Silodosin to androgen receptors compared to silodosin. This enhanced binding affinity translates to more effective therapeutic intervention with potentially lower dosages required.

Beyond its primary application in BPH treatment, Dehydro Silodosin is being explored for its potential role in other androgen-related disorders. Research indicates that the compound may have applications in prostate cancer prevention and treatment due to its ability to modulate androgen receptor signaling. The dehydrolation process has not only improved the pharmacological efficacy but also reduced certain adverse effects associated with traditional androgen receptor modulators.

The synthesis of Dehydro Silodosin involves a series of well-defined chemical reactions that optimize its pharmacological properties. Advanced synthetic methodologies have been developed to ensure high yield and purity, which are crucial for pharmaceutical applications. These methodologies often include catalytic hydrogenation, dehydration reactions, and purification techniques such as column chromatography. The precision in synthesis contributes to the consistent quality and reliability of Dehydro Silodosin in clinical settings.

The safety profile of Dehydro Silodosin has been extensively evaluated through preclinical and clinical studies. These studies have shown that the compound is well-tolerated with minimal systemic side effects. Common adverse effects reported include mild gastrointestinal discomfort and transient dizziness, which are generally manageable and do not necessitate discontinuation of therapy. This favorable safety profile makes Dehydro Silodosin an attractive option for long-term treatment regimens.

Regulatory considerations play a crucial role in the approval and commercialization of Dehydro Silodosin. Compliance with international pharmaceutical standards ensures that patients receive a high-quality product that meets stringent safety and efficacy criteria. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that manufacturers must adhere to during clinical trials and post-marketing surveillance.

The future prospects of Dehydro Silodosin are promising, with ongoing research exploring new therapeutic applications beyond BPH treatment. Investigational studies are examining its potential in managing hormonal imbalances associated with certain cancers and reproductive health disorders. Additionally, the development of novel formulations such as sustained-release matrices could further enhance patient compliance and therapeutic outcomes.

In conclusion, Dehydro Silodosin (CAS No. 175870-21-0) represents a significant advancement in pharmaceutical research due to its enhanced pharmacological properties and targeted therapeutic action. Its selective binding to androgen receptors makes it an effective treatment for BPH and potentially other androgen-related disorders. With continued research efforts focused on optimizing synthesis methods, improving safety profiles, and exploring new applications, Dehydro Silodosin is poised to make substantial contributions to modern medicine.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.